molecular formula C8H14O3Si B14408750 3-Methacryloxypropylmethoxysilane

3-Methacryloxypropylmethoxysilane

Cat. No.: B14408750
M. Wt: 186.28 g/mol
InChI Key: FZWORCNJMBFZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like triethylamine .

Industrial Production Methods

In industrial settings, the production of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate is scaled up using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate involves its ability to form covalent bonds with both organic and inorganic substrates. The methacrylate group allows for polymerization, while the methoxysilyl group can hydrolyze and condense to form strong siloxane bonds. This dual functionality enables the compound to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyltrimethoxysilane
  • Methacrylic acid, 3-(trimethoxysilyl)propyl ester

Uniqueness

3-(Methoxysilyl)propyl 2-methylprop-2-enoate stands out due to its unique combination of methacrylate and methoxysilyl groups. This combination allows it to participate in both polymerization and siloxane bond formation, making it highly versatile for various applications .

Properties

Molecular Formula

C8H14O3Si

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C8H14O3Si/c1-7(2)8(9)11-5-4-6-12-10-3/h1,4-6H2,2-3H3

InChI Key

FZWORCNJMBFZCE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC[Si]OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.